molecular formula C22H18ClF3N2O4S B7700943 N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide

N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B7700943
M. Wt: 498.9 g/mol
InChI Key: BTCGPERMFDODHF-UHFFFAOYSA-N
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Description

N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide is a complex organic compound that features a combination of chloro, trifluoromethyl, sulfamoyl, methoxy, and methylbenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine precursor under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, with temperatures maintained between 20°C and 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}-2-methoxyphenyl)-2-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-13-5-3-4-6-16(13)21(29)27-19-12-15(8-10-20(19)32-2)33(30,31)28-14-7-9-18(23)17(11-14)22(24,25)26/h3-12,28H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCGPERMFDODHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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